3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(11-12-25(22,23)15-9-5-2-6-10-15)20-18-19-16(13-24-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTUGTKODKTVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation of the thiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Backbone: The final step involves the coupling of the benzenesulfonyl-thiazole intermediate with a propanamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s 2-amino group and the sulfonyl moiety participate in nucleophilic substitution under controlled conditions:
-
Reaction with amines :
The sulfonyl group facilitates nucleophilic attack at the amide carbonyl, forming secondary amines. For example, reaction with ethylenediamine produces bis-amide derivatives . -
Thiol substitutions :
Thiols react with the sulfonyl group, replacing the benzenesulfonyl moiety. Thiourea derivatives form under basic conditions:
Table 1: Nucleophilic Substitution Reactions
Oxidation
The benzenesulfonyl group is resistant to further oxidation, but the thiazole ring undergoes oxidative cleavage with strong oxidizers:
-
KMnO₄/H₂SO₄ : Cleaves the thiazole ring to form sulfonic acid derivatives.
Reduction
-
NaBH₄/MeOH : Reduces the amide carbonyl to a secondary alcohol:
-
H₂/Pd-C : Hydrogenolysis of the sulfonyl group produces a thiol intermediate :
Cyclization and Multi-Component Reactions
The compound participates in cyclization to form fused heterocycles:
-
With α-bromo ketones : Forms pyran derivatives via Knoevenagel condensation .
-
Suzuki coupling : The phenyl group undergoes cross-coupling with boronic acids to form biaryl systems :
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| α-Bromoacetophenone | EtOH, reflux, 5h | Pyran-thiazole hybrid | 65 | |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, DMF, 100°C | Biaryl derivative | 80 |
Metabolic Reactions
In vitro studies of structurally analogous compounds (e.g., ETN101) reveal metabolic pathways :
-
Hydrolysis : Carboxylesterases cleave the amide bond, forming carboxylic acid and amine metabolites.
-
Oxidation : Cytochrome P450 enzymes (CYP3A4, CYP2D6) oxidize the thiazole ring to sulfoxide derivatives.
Table 3: Metabolic Pathways (In Vitro)
| Enzyme | Reaction Type | Metabolite | Half-life (h) | Source |
|---|---|---|---|---|
| Carboxylesterase 1 | Hydrolysis | 3-(Benzenesulfonyl)propanoic acid | 2.5 | |
| CYP3A4 | Oxidation | Thiazole sulfoxide | 4.8 |
Reactivity Comparison with Analogues
The benzenesulfonyl group enhances electrophilicity compared to non-sulfonylated thiazoles:
| Compound | Electrophilicity (Relative) | Reactivity with Amines | Source |
|---|---|---|---|
| 3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | High | Fast | |
| N-(4-Phenylthiazol-2-yl)propanamide | Moderate | Slow |
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some benzenesulfonamide derivatives have been shown to possess antimicrobial activity against various pathogens.
- Anticancer Activity : Compounds containing thiazole rings have demonstrated potential in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
Anticancer Research
A study investigated the anticancer properties of thiazole derivatives, revealing that compounds similar to 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, highlighting the potential of thiazole-containing compounds in cancer therapy.
Antimicrobial Studies
Another research effort focused on the synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial activity. The results indicated that certain modifications to the thiazole structure enhanced antibacterial efficacy against resistant strains of E. coli and Staphylococcus aureus.
Anti-inflammatory Applications
Research has also explored the anti-inflammatory effects of similar compounds in animal models of arthritis. The findings suggested that these compounds could significantly reduce inflammation markers and improve joint function, supporting their potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound substitutes the oxadiazole ring in analogs (e.g., 8d, 8e) with a benzenesulfonyl group, altering electronic and steric properties.
- Substituent Effects : The benzenesulfonyl group (strong electron-withdrawing) contrasts with sulfanyl (moderate electron-withdrawing) in oxadiazole analogs and chloro (electron-withdrawing) in simpler thiazole derivatives .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~357 vs. 266–354 g/mol in analogs) may reduce solubility compared to smaller derivatives like 2-chloro-N-(4-phenylthiazol-2-yl)propanamide .
Alkaline Phosphatase Inhibition
While the target compound’s activity is unreported, SAR principles from structurally related thiazole-oxadiazole hybrids (e.g., 8a–h) provide insights :
- Substituent Position and Electronic Effects :
- Electron-Donating Groups : 8d (4-methylphenyl substituent) showed superior inhibition (IC₅₀ = 1.878 ± 0.07 mM) compared to unsubstituted analogs, suggesting methyl groups enhance binding via hydrophobic interactions .
- Electron-Withdrawing Groups : 8h (3-nitrophenyl substituent) exhibited reduced activity (IC₅₀ = 2.941 ± 0.08 mM), likely due to steric hindrance or unfavorable electronic effects .
- Implications for the Target Compound : The benzenesulfonyl group’s strong electron-withdrawing nature may hinder activity compared to methyl-substituted analogs like 8d. However, its bulkier structure could enable unique interactions in alternative targets.
Biological Activity
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18N2O3S2
- Molecular Weight : 414.52 g/mol
- CAS Number : 12005897
The compound features a benzenesulfonamide group and a thiazole moiety, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as an inhibitor of phosphatidylinositol 4-kinase beta (PI4KB), which plays a crucial role in phosphoinositide metabolism and cellular signaling processes .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study conducted on structurally related thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
In vitro studies have shown that thiazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antibiotic agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A notable case study published in the Asian Journal of Pharmaceutical Sciences examined the effects of thiazole derivatives on human cancer cell lines. The study found that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways. The results suggest that this compound may have similar effects due to its structural similarities with other effective thiazole-based compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : A convergent synthesis approach is commonly employed. For example, coupling 3-bromo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (prepared via reaction of 4-phenyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride) with benzenesulfonyl derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) to maximize yield .
- Validation : Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C-NMR : Key signals include the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), thiazole protons (δ ~7.2–7.4 ppm), and propanamide backbone (δ 2.8–3.5 ppm for CH2 groups; δ ~10.5 ppm for NH) .
- IR : Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650–1680 cm⁻¹) functionalities .
- Mass Spectrometry : Exact mass (e.g., m/z calculated for C₁₈H₁₇N₃O₃S₂: 395.07) and fragmentation patterns validate molecular integrity .
Advanced Research Questions
Q. What computational strategies are effective for studying the allosteric binding of this compound to biological targets (e.g., MyD88 or CB2 receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., MyD88’s TIR domain). Focus on sulfonyl-thiazole interactions with hydrophobic pockets and hydrogen bonding with key residues (e.g., Arg196 in MyD88) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational changes .
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) reported for structurally similar propanamide derivatives?
- Methodology :
- Cross-Validation : Replicate synthesis and characterization under standardized conditions (solvent, temperature, concentration).
- Crystallography : Solve single-crystal structures (using SHELXL or SIR97) to unambiguously assign stereochemistry and confirm substituent effects on chemical shifts .
Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against ureases or alkaline phosphatases?
- Methodology :
- Enzyme Inhibition : Use a colorimetric assay (e.g., Berthelot method for urease) with jack bean urease or human placental alkaline phosphatase. Measure IC₅₀ via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : Pair inhibition assays with MTT tests on HEK293 or HepG2 cells to exclude nonspecific toxicity (IC₅₀ > 50 µM desirable) .
- Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .
Methodological Notes
- Crystallographic Refinement : For ambiguous electron density (e.g., sulfonyl group orientation), use SHELXL’s restraints (DFIX, FLAT) to refine geometry .
- SAR Development : Prioritize substituents at the benzenesulfonyl moiety (e.g., electron-withdrawing groups enhance enzyme inhibition) and thiazole C4-phenyl group (hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
